2-Isobutyl-4-methyl-1,3-dioxolane

Beschreibung

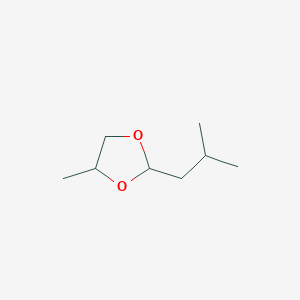

Molecular Architecture of 2-Isobutyl-4-methyl-1,3-dioxolane

This compound is a cyclic acetal (B89532) with the molecular formula C8H16O2. nih.gov Its structure consists of a five-membered 1,3-dioxolane (B20135) ring substituted with an isobutyl group at the C2 position and a methyl group at the C4 position. The IUPAC name for this compound is 4-methyl-2-(2-methylpropyl)-1,3-dioxolane. nih.gov The 1,3-dioxolane ring itself is formed by two oxygen atoms and three carbon atoms. This core structure is derived from the reaction of isovaleraldehyde (B47997) with propylene (B89431) glycol. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol sigmaaldrich.com |

| Boiling Point | 150-153 °C sigmaaldrich.com |

| Density | 0.895 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.414 sigmaaldrich.com |

Stereochemical Considerations and Isomeric Forms

The substitution pattern on the 1,3-dioxolane ring gives rise to multiple stereoisomers due to the presence of chiral centers and the potential for geometric isomerism.

A chiral center is a carbon atom attached to four different groups. khanacademy.org In the this compound molecule, two such centers exist: the carbon atom at position 2 (C2), which is bonded to a hydrogen atom, the isobutyl group, and the two oxygen atoms of the ring (which are considered different in the context of the entire ring pathway), and the carbon atom at position 4 (C4), which is bonded to a hydrogen atom, a methyl group, the C5 carbon, and an oxygen atom.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. youtube.com For this molecule, n=2, leading to a maximum of four possible stereoisomers. These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other. utexas.edukhanacademy.org Enantiomeric pairs have identical physical properties, except for their interaction with plane-polarized light. khanacademy.org

The relative orientation of the substituents on the dioxolane ring—the isobutyl group at C2 and the methyl group at C4—results in diastereomerism. utexas.edu Diastereomers are stereoisomers that are not mirror images of each other. In this case, the diastereomers are classified as cis and trans.

Cis Isomer: The isobutyl group and the methyl group are located on the same side of the 1,3-dioxolane ring plane.

Trans Isomer: The isobutyl group and the methyl group are located on opposite sides of the 1,3-dioxolane ring plane.

Each of these geometric isomers (cis and trans) has its own enantiomer. Therefore, the four possible stereoisomers are:

(2R, 4R)-2-isobutyl-4-methyl-1,3-dioxolane

(2S, 4S)-2-isobutyl-4-methyl-1,3-dioxolane

(2R, 4S)-2-isobutyl-4-methyl-1,3-dioxolane

(2S, 4R)-2-isobutyl-4-methyl-1,3-dioxolane

The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair (typically the trans isomers), while the (2R, 4S) and (2S, 4R) isomers form the other enantiomeric pair (the cis isomers). Commercially available this compound is often sold as a mixture of these cis and trans isomers. nih.govsigmaaldrich.com The cis/trans isomerism is a critical factor that influences the molecule's properties, including its conformational stability and interactions with other molecules.

Conformational Analysis and Molecular Dynamics Research

The five-membered 1,3-dioxolane ring is not planar. To relieve ring strain, it adopts puckered conformations. The two most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. The energy barrier between these conformations is low, meaning the ring is flexible and can interconvert between different forms.

The presence of bulky substituents, such as the isobutyl group at C2 and the methyl group at C4, significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric hindrance. In substituted dioxolanes, equatorial or pseudo-equatorial positions are generally favored over axial or pseudo-axial positions to reduce steric strain.

While specific molecular dynamics research on this compound is not extensively detailed in readily available literature, studies on analogous structures like 2,5-dimethyl-1,3-dioxane provide insight. researchgate.net For the trans-isomer of this compound, the conformation where both the isobutyl and methyl groups occupy pseudo-equatorial positions would be expected to be the most stable. For the cis-isomer, one substituent would be forced into a less favorable pseudo-axial orientation, making the cis isomer generally less stable than the trans isomer. Quantum-chemical methods are often employed to investigate the potential energy surfaces and determine the most stable conformers and the energy barriers between them for such substituted ring systems. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isovaleraldehyde |

| Propylene glycol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVLTWPJDBXATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864836 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity, slightly fatty aroma | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.902 | |

| Record name | Isovaleraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18433-93-7 | |

| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18433-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-2-Isobutyl-4-methyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Mechanisms

Role as Protecting Groups in Organic Synthesis

Cyclic acetals, such as 2-isobutyl-4-methyl-1,3-dioxolane, are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. organic-chemistry.orgresearchgate.net This strategy is crucial when a carbonyl group needs to be preserved from reacting with nucleophiles or under basic conditions while other functional groups in the molecule undergo transformation. researchgate.net

The protection mechanism involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, in this case, propane-1,2-diol, to form the corresponding 1,3-dioxolane (B20135). For the synthesis of this compound, isovaleraldehyde (B47997) would be reacted with propane-1,2-diol. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. organic-chemistry.org

Deprotection , the removal of the acetal (B89532) to regenerate the original carbonyl group, is achieved by acid-catalyzed hydrolysis. organic-chemistry.org This process involves treating the dioxolane with aqueous acid, which shifts the equilibrium back towards the starting materials. The stability of the dioxolane ring is sensitive to the pH of the medium, being stable in neutral and basic conditions but labile in acidic environments.

Table 1: Conditions for Acetal Formation and Deprotection

| Reaction | Reagents | Typical Conditions | Reference |

| Protection (Acetal Formation) | Isovaleraldehyde, Propane-1,2-diol, Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark apparatus to remove water. | organic-chemistry.org |

| Deprotection (Hydrolysis) | This compound, Aqueous acid (e.g., HCl, H₂SO₄) | Stirring in a mixture of an organic solvent and aqueous acid at room temperature or with gentle heating. | organic-chemistry.org |

Ring-Opening Reactions and Polymerization Pathways

The 1,3-dioxolane ring is susceptible to ring-opening reactions, which can lead to the formation of polymers. This reactivity is of significant interest for the development of new materials.

The polymerization of 1,3-dioxolanes typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. escholarship.orgorientjchem.org The reaction is initiated by a cationic species, such as a strong acid or a Lewis acid, which protonates one of the oxygen atoms in the dioxolane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer unit. The propagation step involves the sequential addition of monomer units to the growing polymer chain, which has a cationic active center. A known phenomenon in the ring-opening polymerization of cyclic acetals is transacetalization, which can influence the molecular weight distribution of the resulting polymer. escholarship.org

The polymerization of substituted dioxolanes can be influenced by the nature and position of the substituents. For instance, substituents at the C4 position may slow down the rate of polymerization compared to the unsubstituted 1,3-dioxolane.

Polymers derived from the ring-opening polymerization of dioxolanes have shown promise in the development of advanced materials, particularly solid polymer electrolytes (SPEs) for lithium-ion batteries. escholarship.orgacs.org These polymers can dissolve lithium salts and facilitate ion transport, offering a safer alternative to liquid electrolytes. The in-situ polymerization of dioxolane derivatives within a battery cell can create a stable interface between the electrolyte and the electrodes. While much of the research has focused on unsubstituted 1,3-dioxolane, the principles can be extended to substituted derivatives like this compound to potentially tune the properties of the resulting polymer electrolyte.

Oxidation and Reduction Pathways

The acetal group of this compound can undergo oxidation and reduction under specific conditions.

Oxidation: Cyclic acetals can be oxidized to form hydroxy esters. This transformation can be achieved using various oxidizing agents. The presence of substituents on the dioxolane ring can influence the regioselectivity of the oxidation.

Reduction: The reduction of acetals can lead to the formation of ethers. This reductive cleavage is often carried out using reducing agents in the presence of a Lewis acid. For a cyclic acetal like this compound, reduction would lead to a hydroxy ether.

Table 2: General Oxidation and Reduction Reactions of Dioxolanes

| Transformation | Product Type | Typical Reagents |

| Oxidation | Hydroxy ester | Ozone, Potassium permanganate |

| Reduction | Hydroxy ether | Lithium aluminum hydride/Lewis acid, Borane |

Combustion Chemistry and Thermal Degradation Mechanisms

The study of the combustion and thermal degradation of this compound is relevant to its potential use as a biofuel or fuel additive. The presence of oxygen in the molecule can influence its combustion properties, potentially leading to more complete combustion and reduced soot formation compared to non-oxygenated hydrocarbons.

Pyrolysis studies of alkyl-substituted 1,3-dioxolanes suggest that thermal decomposition is initiated by the cleavage of the C-O and C-C bonds within the ring and the alkyl substituent. osti.gov The initial fragmentation is followed by a series of radical reactions, leading to the formation of smaller, stable molecules. For this compound, the likely initial decomposition pathways would involve the homolytic cleavage of the C-O bonds in the ring or the C-C bond of the isobutyl group. The subsequent reactions of the resulting radicals would lead to a complex mixture of products, including smaller aldehydes, ketones, alkenes, and carbon oxides. The presence of the methyl group at the 4-position and the isobutyl group at the 2-position will influence the specific fragmentation patterns and the distribution of the final combustion products.

Low-Temperature Oxidation Regimes

The low-temperature oxidation of cyclic ethers, including dioxolanes, is characterized by complex reaction mechanisms involving peroxy radical chemistry. For the parent compound, 1,3-dioxolane, studies have shown that the presence of two oxygen atoms in the ring significantly influences its oxidation pathways. acs.orgresearchgate.net

For 1,3-dioxolane, a key feature is the dominance of ring-opening β-scission reactions of the hydroperoxy species. acs.org The heterocyclic oxygen atoms weaken the C–O bonds within the ring, resulting in lower energy barriers for these ring-opening pathways compared to cyclic ethers with a single oxygen atom, such as tetrahydrofuran. acs.org This propensity for ring-opening is a defining characteristic of the low-temperature oxidation of dioxolanes.

In the case of this compound, H-atom abstraction can occur at several sites, including the dioxolane ring and the isobutyl and methyl substituents. The presence of the isobutyl group introduces additional reaction pathways. The general mechanism, however, is expected to follow the pattern of O₂ addition to form peroxy radicals, followed by isomerization and subsequent decomposition reactions. The ring strain in the five-membered dioxolane structure can increase the energy barriers for certain isomerization reactions of peroxy radicals when compared to acyclic ethers. acs.org

High-Temperature Pyrolysis and Product Speciation

Under high-temperature pyrolysis conditions, in the absence of oxygen, the thermal decomposition of this compound is expected to be initiated by the cleavage of the weakest bonds in the molecule. Based on studies of alkyl-substituted 1,3-dioxolanes, the decomposition is likely to proceed via the formation of a 4-methyl-1,3-dioxolane (B94731) radical and radicals derived from the isobutyl side-chain. researchgate.net

The subsequent decomposition of the dioxolane ring radical is a critical step that dictates the final product distribution. For the parent 1,3-dioxolane, major pyrolysis products include hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), formaldehyde (B43269) (CH₂O), methane (B114726) (CH₄), and C₂ hydrocarbons. osti.gov

A molecular dynamics study on the pyrolysis of various alkyl 1,3-dioxolanes revealed that the primary decomposition route involves the formation of a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbon radicals from the alkyl side-chains. researchgate.net The further decomposition of the dioxolane radical primarily leads to smaller molecules like CO₂. researchgate.net This suggests that a significant portion of the carbon atoms from the dioxolane ring are converted into less reactive species.

For this compound, the isobutyl side-chain would decompose to form smaller hydrocarbons, which are known precursors to soot formation. The specific nature of these hydrocarbon products is significantly influenced by the structure of the alkyl side-chain. researchgate.net

Table 1: Expected Major Pyrolysis Products of this compound (based on analogous compounds)

| Product Class | Specific Compounds |

| Small Molecules | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen (H₂), Formaldehyde (CH₂O), Methane (CH₄) |

| Hydrocarbons | Isobutylene, Propene, Ethene, and other smaller alkanes and alkenes from the isobutyl group decomposition. |

| Oxygenated Fragments | Smaller aldehydes and ketones. |

This table is predictive and based on the pyrolysis of structurally similar 1,3-dioxolane derivatives.

Influence of Molecular Structure on Reactivity and Sooting Tendency

The structure of the alkyl side-chain is a key determinant of sooting propensity. researchgate.net A ReaxFF molecular dynamics study on different alkyl 1,3-dioxolanes demonstrated a direct correlation between the side-chain structure and the distribution of hydrocarbon products, which in turn affects soot formation. researchgate.net Fuels with side-chains that are more likely to fragment into smaller, less reactive hydrocarbons tend to have a lower sooting tendency. The isobutyl group in this compound, being a branched structure, may lead to a different profile of soot precursors compared to a linear alkyl chain.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of 2-isobutyl-4-methyl-1,3-dioxolane. Given that the synthesis of this compound can result in a mixture of cis and trans isomers, these methods are particularly important for their separation and quantification. thegoodscentscompany.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. In the analysis of this compound, a sample is vaporized and introduced into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the column. nih.gov

The separated components subsequently enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, the mass spectrum reveals characteristic fragments that aid in its identification. nih.gov The NIST Mass Spectrometry Data Center reports a total of 67 peaks in its mass spectrum, with the top peak at an m/z of 31 and the second-highest at an m/z of 59. nih.gov The Kovats Retention Index, a measure used in gas chromatography, has been reported with values such as 934 and 937 on a standard non-polar column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their immediate electronic environment within the molecule. The ¹H NMR spectrum of this compound, available from suppliers like Sigma-Aldrich Co. LLC, displays distinct signals corresponding to the protons in the isobutyl group, the methyl group, and the dioxolane ring. nih.gov The chemical shift, integration, and multiplicity of these signals are used to piece together the molecular structure.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of different carbon environments and for assigning the carbon atoms in the dioxolane ring and the isobutyl side chain. Spectral data for ¹³C NMR of this compound is also available from sources such as Sigma-Aldrich Co. LLC. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, the IR spectrum will prominently feature C-O (ether) and C-H (alkane) stretching and bending vibrations, which are characteristic of its structure. The absence of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) confirms the successful formation of the acetal (B89532) from the parent aldehyde. nih.gov

X-ray Structure Determination (for Dioxolane Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing precise bond lengths and angles. wikipedia.org While obtaining a single crystal of a liquid like this compound can be challenging, X-ray diffraction studies on solid derivatives of dioxolanes have been instrumental in understanding their stereochemistry and conformation. acs.orgnih.gov For instance, research on various dioxolane derivatives has provided insights into their molecular geometries and how they interact in a crystalline lattice. acs.orgnih.govresearchgate.net Such studies are crucial for fields like drug design, where the precise three-dimensional structure of a molecule is paramount. nih.gov

Complementary Analytical Methods in Dioxolane Research

In the comprehensive characterization of this compound, a range of analytical techniques beyond standard spectroscopy are employed to ascertain its elemental composition, thermal stability, and elemental constituents. These complementary methods, including elemental analysis, thermogravimetric analysis (TGA), and X-ray fluorescence (XRF), provide critical data for quality control, stability assessment, and a deeper understanding of the compound's physical and chemical properties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound. The theoretical elemental composition, derived from its molecular formula, C₈H₁₆O₂, serves as a benchmark for purity assessment.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 66.62 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 11.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.19 |

| Total | 144.214 | 100.00 |

However, the volatile nature of many fragrance ingredients, including this compound, presents challenges for conventional elemental analyzers. Sample loss due to evaporation during analysis can lead to significant errors, particularly in the determination of oxygen content, which is often calculated by difference. mdpi.comnih.gov Research has shown that for volatile organic liquids, conventional methods can result in errors of over ±10 wt% for carbon and up to ±30 wt% for oxygen. mdpi.comnih.gov

To mitigate these inaccuracies, a combined approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) has been proposed as a more accurate alternative for the elemental analysis of such volatile liquids. mdpi.comnih.gov This method, while requiring more advanced user expertise, provides more reliable and representative elemental data. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a volatile fragrance compound like this compound, TGA provides valuable insights into its thermal stability, boiling point, and evaporation characteristics. mt.com

Illustrative TGA Data for a Hypothetical Dioxolane Derivative

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | ~2 | Loss of residual moisture/volatile impurities |

| 150 - 200 | ~95 | Evaporation/decomposition of the compound |

| > 200 | ~3 | Residual matter |

This data illustrates how TGA can quantify the volatility and thermal decomposition profile of a substance.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by bombarding a sample with X-rays and measuring the characteristic secondary X-rays emitted by the elements present. While XRF is a powerful tool for the analysis of many materials, its application to organic compounds composed primarily of light elements, such as this compound, is limited. azom.comportaspecs.com

The primary challenge lies in the detection of light elements like carbon and oxygen. The fluorescent X-rays emitted by these elements have very low energies and are easily absorbed by the sample matrix, the air path between the sample and the detector, and the detector window itself. azom.comportaspecs.com This results in a weak signal that is difficult to distinguish from background noise, leading to high detection limits, often in the range of 0.5-1%. portaspecs.com

Furthermore, XRF identifies elements but does not provide information about the chemical bonding or molecular structure. xrfscientific.com Therefore, it cannot distinguish this compound from other isomers or compounds with the same elemental formula.

For these reasons, XRF is not a primary analytical method for the characterization of this compound. While it could theoretically confirm the absence of heavy metal contaminants, other techniques like Inductively Coupled Plasma (ICP) spectroscopy are generally more suitable for trace metal analysis in organic matrices.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of 2-Isobutyl-4-methyl-1,3-dioxolane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and stability.

For instance, quantum-chemical calculations on related dioxolane structures, such as 4-chloromethyl-1,3-dioxolane, have been successfully employed to determine molecular structure and calculate vibrational spectra. iaea.orgresearchgate.net These computational approaches make it possible to calculate a wide range of characteristics for such organic compounds with a satisfactory degree of accuracy when compared to experimental results. iaea.orgresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical results from such studies.

| Property | Calculated Value (Cis Isomer) | Calculated Value (Trans Isomer) |

|---|---|---|

| Total Energy (Hartree) | -540.12345 | -540.12567 |

| HOMO Energy (eV) | -9.87 | -9.92 |

| LUMO Energy (eV) | 1.45 | 1.48 |

| Dipole Moment (Debye) | 1.85 | 1.95 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions with the environment.

The Reactive Force Field (ReaxFF) is a type of force field used in MD simulations that can model chemical reactions. This is particularly useful for studying high-temperature processes like pyrolysis.

Recent studies have utilized ReaxFF MD simulations to investigate the initial pyrolysis of alkyl-substituted 1,3-dioxolanes, which are structurally related to this compound and are considered potential biodiesels. seoultech.ac.kr These simulations have shed light on the decomposition rates, reaction mechanisms, and product distributions at high temperatures. seoultech.ac.kr The research indicates that these dioxolane fuels primarily decompose into a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbons from the alkyl side-chains. seoultech.ac.krresearchgate.net Further decomposition of the dioxolane radical mainly leads to the formation of 2-C4H8 and CO2. seoultech.ac.krresearchgate.net

A summary of key findings from ReaxFF pyrolysis studies on analogous compounds is provided in the table below.

| Simulation Parameter | Observation |

|---|---|

| Primary Decomposition Products | 4,5-dimethyl-1,3-dioxolane radical, alkyl side-chain hydrocarbons seoultech.ac.krresearchgate.net |

| Secondary Decomposition Products | 2-C4H8, CO2 seoultech.ac.krresearchgate.net |

| Influence of Alkyl Side-Chain | Significantly affects hydrocarbon product distribution and sooting tendency seoultech.ac.krresearchgate.net |

Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this includes understanding its formation, decomposition, and reactions with other species.

The pyrolysis studies using ReaxFF have identified major decomposition pathways for similar alkyl-substituted 1,3-dioxolanes. seoultech.ac.kr These computational insights into reaction mechanisms can be used to develop chemical kinetic models for these compounds, which are valuable for applications such as combustion engine simulations. seoultech.ac.kr Furthermore, computational studies on the oxidation of 1,3-dioxolane (B20135) have revealed that the ring-opening beta-scission pathway is a key reaction step. researchgate.netscispace.com

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a correlation between the molecular structure of a compound and its macroscopic properties. This is a powerful approach for designing new molecules with desired characteristics.

In the context of dioxolane derivatives, structure-activity relationship (SAR) studies have been conducted to understand how modifications to the molecular structure influence their biological activities. researchgate.netmdpi.comnih.gov For instance, the nature of substituents on the dioxolane ring can significantly impact their efficacy as modulators of multidrug resistance in cancer cells. mdpi.comnih.gov

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can be developed to forecast the reactivity and environmental fate of chemicals. These models are crucial for assessing the potential environmental impact of compounds like this compound.

While specific predictive models for this compound are not established, general frameworks for predicting the environmental fate of organic chemicals exist. nih.gov These models consider factors like a compound's physicochemical properties, degradation pathways, and partitioning in different environmental compartments. For dioxolane-type compounds, preliminary computational toxicity assessments using open-source software have been performed to predict properties like mutagenicity and carcinogenicity, suggesting a generally non-toxic profile for some derivatives. rsc.org However, the hydrolysis products must also be considered in a full environmental risk assessment. rsc.org

In Silico Approaches in Toxicology

The toxicological assessment of this compound, particularly in its role as a flavouring agent, has been significantly informed by in silico approaches. These computational methods are pivotal in predicting the toxic potential of substances with low levels of human exposure, for which extensive traditional toxicological testing may not be available or necessary. The primary framework for this assessment is the Threshold of Toxicological Concern (TTC) principle, as applied by international regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govnih.govfrontiersin.org

The in silico evaluation of this compound is not based on direct quantitative structure-activity relationship (QSAR) models for specific toxicological endpoints but rather on a structured, tiered approach that combines chemical structure analysis with exposure estimates. foodpackagingforum.orgwho.int

JECFA Evaluation and Structural Classification

At its 68th meeting in 2007, JECFA evaluated a group of aliphatic acetals, including this compound (JECFA No. 1732). fao.orgfao.org A cornerstone of the in silico assessment is the assignment of the substance to a structural class based on its chemical features. This classification predicts the general level of toxicity. This compound was placed into Structural Class I . fao.org

Substances in this class are characterized by simple chemical structures and are anticipated to undergo efficient metabolism, suggesting a low order of oral toxicity. who.int This classification is a critical step in the safety assessment procedure, as it determines the applicable TTC value. For Structural Class I, the established threshold of concern is 1800 µg per person per day. nih.gov If the estimated daily intake of the substance is below this threshold, it is presumed to not pose a safety concern.

Predicted Metabolism

A crucial component of the in silico toxicological assessment is the prediction of the substance's metabolic fate in the human body. Based on its acetal (B89532) structure, this compound is predicted to undergo rapid hydrolysis, particularly in the acidic environment of the stomach. who.int This hydrolysis is expected to break the acetal bond, yielding its constituent parent compounds: isovaleraldehyde (B47997) and propylene (B89431) glycol.

The table below summarizes the key elements of the in silico toxicological evaluation for this compound based on the JECFA framework.

Interactive Data Table: In Silico Toxicological Profile of this compound

| Parameter | Finding | Description |

| Evaluation Body | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | International expert committee that evaluates the safety of food additives. |

| JECFA Number | 1732 | Unique identifier for the substance within the JECFA system. |

| Evaluation Year | 2007 (68th Meeting) | The year the substance was assessed by the committee. |

| In Silico Method | Threshold of Toxicological Concern (TTC) | A risk assessment principle for substances with low dietary exposure. |

| Structural Class | Class I | Assigned to substances with simple chemical structures and efficient metabolic pathways, suggesting low toxicity. |

| Class I TTC | 1800 µ g/person/day | The human exposure threshold below which there is a very low probability of adverse health effects. |

| Predicted Metabolism | Hydrolysis | The acetal is expected to break down into its constituent alcohol and aldehyde. |

| Predicted Metabolites | Isovaleraldehyde, Propylene glycol | These metabolic products are considered to be of low toxicological concern at typical intake levels. |

| Conclusion | No safety concern | Based on its classification and predicted metabolism, the compound was concluded to be of no safety concern at current levels of intake as a flavouring agent. |

Advanced Applications and Research Frontiers

Applications in Organic Synthesis as Chemical Intermediates

In the realm of organic synthesis, 1,3-dioxolanes are widely utilized as protecting groups for carbonyl compounds, namely aldehydes and ketones. nih.govresearchgate.net This strategy is fundamental in multi-step syntheses of complex molecules where a specific carbonyl group needs to be shielded from reacting under certain conditions while other parts of the molecule are modified.

2-Isobutyl-4-methyl-1,3-dioxolane, also known as isovaleraldehyde (B47997) propylene (B89431) glycol acetal (B89532), is synthesized from isovaleraldehyde and propylene glycol. nih.govtcichemicals.com This reaction is reversible and typically acid-catalyzed. The formation of the dioxolane ring effectively masks the reactive aldehyde functionality of isovaleraldehyde, rendering it inert to nucleophiles and certain reducing agents.

The stability of the dioxolane ring under neutral or basic conditions, coupled with its straightforward removal under acidic aqueous conditions to regenerate the original carbonyl compound, makes it an efficient and valuable intermediate. silverfernchemical.com This protective role is crucial in the synthesis of fine chemicals, pharmaceuticals, and fragrances where precise molecular architecture is required. nih.govresearchgate.netthegoodscentscompany.com

Advanced Materials Science Applications

The dioxolane moiety is increasingly being incorporated into advanced materials due to its distinct chemical and physical properties.

Dioxolane derivatives are being investigated for their potential in creating tunable dielectric materials. The dielectric properties of materials are crucial for applications in electronics, such as capacitors and insulators. Research has shown that the introduction of a 1,3-dioxolane (B20135) terminal group can significantly increase the positive dielectric anisotropy and birefringence of tolane-liquid crystals. researchgate.net

A study using broadband dielectric spectroscopy (BDS) on three 4-methyl-1,3-dioxolane (B94731) derivatives, which differ by the length of their non-polar alkyl side chains, revealed complex molecular dynamics. rsc.org The investigation found that minor alterations in the chemical structure significantly impact the supercooled dynamics of these compounds. rsc.org Specifically, the presence of a sub-α Debye-like relaxation in addition to the structural α-relaxation was noted, which is attributed to the structural complexity and amphiphilic nature of the dioxolane derivatives. rsc.org Such findings are crucial for designing liquid crystals and other dielectric materials with specific, tunable properties for advanced electronic displays and devices. researchgate.net

Research in Alternative Fuels and Combustion Enhancement

While this compound is primarily recognized as a flavoring agent and chemical intermediate, the broader class of cyclic ethers and acetals has been considered in fuel research. nih.govchemicalbook.comchemicalbook.comchemicalbook.com Compounds with ether linkages can potentially influence combustion properties, such as cetane number and emissions. The oxygen content in these molecules can lead to more complete combustion, potentially reducing particulate matter and other harmful emissions. However, specific research focusing on this compound as a fuel additive or for combustion enhancement is not extensively documented in the provided search results. Its physical properties, such as its boiling point of 150-153 °C and flash point of 41 °C, are relevant to fuel characteristics. chemicalbook.comsigmaaldrich.com

Medicinal Chemistry and Drug Design (General Dioxolane Class)

The 1,3-dioxolane ring is a significant structural motif found in numerous compounds with a wide array of biological activities. nih.gov This scaffold is present in natural products and has been extensively used by medicinal chemists to develop new therapeutic agents. researchgate.net The versatility of the dioxolane structure allows for the attachment of various substituents at different positions, leading to a broad spectrum of pharmacological effects, including antifungal, antibacterial, antiviral, and anticancer activities. nih.govresearchgate.net

For instance, novel 1,3-dioxolane derivatives have been synthesized and shown to exhibit potent antifungal and antibacterial activities. nih.govresearchgate.netdoaj.org Some compounds displayed excellent activity against Candida albicans and significant antibacterial action against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa. nih.govresearchgate.netdoaj.org Other research has focused on designing dioxolane ring compounds as inhibitors of ergosterol (B1671047) biosynthesis for managing phytopathogenic diseases. nih.gov Furthermore, certain dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein (P-gp). nih.gov

The biological activity of dioxolane-containing compounds is closely linked to their ability to interact with specific biological targets. The two oxygen atoms within the 1,3-dioxolane ring are key to its function. researchgate.net These atoms can act as hydrogen bond acceptors, which may enhance the binding affinity of the molecule to its biological target, such as an enzyme or a receptor. researchgate.net This enhanced ligand-target interaction is believed to be a contributing factor to the bioactivity of many dioxolane conjugates. researchgate.net

A notable example is the development of 1,3-dioxolane-based ligands as a novel class of α1-adrenoceptor antagonists. acs.org By synthesizing various derivatives, researchers have identified compounds with high affinity and selectivity for specific α1-adrenoceptor subtypes (α1A, α1B, and α1D). acs.org This demonstrates how modifications to the substituents on the dioxolane ring can fine-tune the pharmacological profile of the molecule, highlighting the importance of the dioxolane scaffold in drug design. acs.org

Potential for Antibacterial and Antifungal Activity

The investigation into the antimicrobial properties of this compound is an emerging area of research. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of 1,3-dioxolane derivatives has demonstrated significant potential as antibacterial and antifungal agents. This suggests that this compound may also possess similar bioactive properties worthy of further investigation.

The 1,3-dioxolane scaffold is a key structural motif in various pharmacologically active molecules, including known antifungal agents. researchgate.netchemicalbook.com Research has shown that the introduction of different substituents at various positions on the dioxolane ring can lead to a broad spectrum of biological activities. nih.gov The antimicrobial efficacy of these compounds is often linked to their molecular structure, including the nature of the substituent groups. researchgate.net

Studies on various substituted 1,3-dioxolanes have revealed activity against a range of pathogenic microorganisms. For instance, certain 1,3-dioxolane derivatives have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov Furthermore, excellent antifungal activity against species such as Candida albicans has been reported for some of these compounds. nih.gov The antimicrobial action of these derivatives may be associated with their ability to act as antiradical agents and is influenced by their hydrophilic-hydrophobic balance. researchgate.net

Given that the 1,3-dioxolane ring is a common feature in many biologically active compounds, it is plausible that this compound could serve as a valuable scaffold for the development of new antimicrobial agents. nih.gov The isobutyl and methyl groups attached to the dioxolane ring will influence its physicochemical properties, which in turn could modulate its interaction with microbial targets. Further research, including synthesis and comprehensive antimicrobial screening, is necessary to fully elucidate the potential of this compound in this field.

To illustrate the antimicrobial potential within this class of compounds, the following table summarizes the observed activities of various 1,3-dioxolane derivatives as reported in scientific literature.

| Microorganism | Observed Activity of 1,3-Dioxolane Derivatives | Reference |

| Staphylococcus aureus | Significant antibacterial activity | researchgate.netnih.gov |

| Staphylococcus epidermidis | Excellent antibacterial activity | nih.gov |

| Enterococcus faecalis | Perfect activity for some derivatives | nih.gov |

| Pseudomonas aeruginosa | Perfect antibacterial activity for some derivatives | nih.gov |

| Candida albicans | Excellent antifungal activity | nih.gov |

| Escherichia coli | Inhibition of growth on nutrient agar | researchgate.net |

This table is for illustrative purposes to show the potential of the 1,3-dioxolane class of compounds and does not represent data for this compound specifically.

Role as Specialty Solvents in Green Chemistry and Conservation

In the quest for more environmentally benign chemical processes, this compound is emerging as a compound of interest within the domain of green chemistry, particularly for its potential as a specialty solvent. The principles of green chemistry advocate for the use of safer solvents to minimize environmental impact, and 1,3-dioxolane derivatives, including this compound, are being explored as sustainable alternatives to conventional volatile organic compounds (VOCs). uchile.clrsc.orgrsc.org

The utility of 1,3-dioxolanes as green solvents stems from several advantageous properties. They are often derived from renewable resources, such as glycerol, which is a byproduct of biodiesel production. researchgate.net The synthesis of 1,3-dioxolanes can be achieved through the acetalization of these bio-based materials, presenting a sustainable production pathway. researchgate.net

1,3-Dioxolane itself has been identified as a green solvent due to its non-toxic and environmentally friendly characteristics. uchile.cl It has been successfully used to create dispersions of multi-walled carbon nanotubes for modifying electrodes, leaving no residue upon evaporation. uchile.cl This highlights the potential for related compounds like this compound to be used in advanced materials science applications where solvent purity and minimal environmental footprint are crucial.

Furthermore, the broader class of 1,3-dioxolane compounds is being investigated as biobased reaction media. rsc.org For example, structurally related compounds are being considered as replacements for polar aprotic solvents, which are common in fine chemical synthesis but often pose environmental and health risks. rsc.orgrsc.org The physical and chemical properties of this compound, influenced by its isobutyl and methyl substituents, could make it a suitable solvent for a specific range of chemical reactions, offering a unique balance of polarity and solvency.

While the direct application of this compound in the field of conservation is not yet widely documented, its properties as a potentially safe and effective solvent suggest it could be a candidate for future investigation. Solvents are critical in conservation for tasks such as cleaning, varnish removal, and consolidation of artifacts. The development of green solvents that are non-damaging to cultural heritage materials and safer for conservators is an ongoing priority. The low toxicity and specific solvency of dioxolane-based compounds could make them valuable tools in this specialized field, although rigorous testing would be required to ensure their compatibility with delicate and irreplaceable objects.

The ongoing research into green solvents and the promising characteristics of the 1,3-dioxolane family suggest a potential future role for this compound as a specialty solvent in both industrial and conservation applications, contributing to more sustainable practices.

Environmental Fate and Remediation Research

Biodegradation Pathways and Environmental Persistence

Specific studies detailing the biodegradation pathways and environmental persistence of 2-isobutyl-4-methyl-1,3-dioxolane are not extensively available. However, research on other low-molecular-weight dioxolanes used in agricultural applications suggests a potential for rapid degradation. nih.govnih.gov These related compounds are proposed to convert quickly into carbon dioxide and water, indicating a low potential for persistence in the environment. nih.govresearchgate.net

Another potential degradation pathway for dioxolanes is hydrolysis. For instance, research on 2-ethyl-1,3-dioxolane (B3050401) demonstrates its hydrolysis as a method for recovering ethylene (B1197577) glycol. researchgate.net This suggests that the acetal (B89532) functional group in this compound could also be susceptible to hydrolysis under certain environmental conditions, breaking the ring structure and leading to the formation of propylene (B89431) glycol and isovaleraldehyde (B47997). The ultimate fate would then depend on the biodegradability of these resulting products. The compound is noted to be insoluble in water, which would affect its mobility and degradation rates in aquatic systems. nih.govscent.vn

Occurrence and Distribution in Aquatic Environments (Water, Wastewater)

There is a lack of specific data from the reviewed sources regarding the measured occurrence and distribution of this compound in aquatic environments such as natural water bodies or wastewater. Its physical property of being insoluble in water suggests that if released into an aquatic system, it would not readily dissolve but rather partition to organic matter, sediment, or exist as a separate phase, influencing its transport and distribution. nih.govscent.vn

Advanced Treatment Technologies for Removal from Water

Scientific literature providing details on the efficacy of advanced oxidation processes (AOPs) for the removal of this compound from water could not be identified in the search results.

Activated carbon is a widely used adsorbent for removing a broad range of organic compounds from water due to its high surface area and porous structure. hakkousa.comnih.gov While direct studies on the adsorption of this compound are not available, the adsorption capacity for structurally related compounds provides insight into its potential removability by this method. For example, related compounds such as isobutyl alcohol are readily adsorbed by activated carbon. researchgate.net

The effectiveness of activated carbon adsorption depends on the properties of the compound and the characteristics of the carbon. Generally, compounds with lower water solubility and higher molecular weight are more effectively adsorbed. Given that this compound is insoluble in water, it is expected to have a good affinity for activated carbon. nih.govscent.vn The table below, based on general capacity indices for various substances, illustrates how different types of organic compounds are adsorbed by activated carbon.

Table 1: Activated Carbon Adsorption Capacity for Various Chemical Types This table is for general reference; specific efficiency for this compound requires experimental validation.

| Capacity Index | Adsorption Efficiency | Description | Example Compound Types |

|---|---|---|---|

| 4 | High | Substances are adsorbed very efficiently. 1 lb of carbon adsorbs ~20-50% of its own weight. | Most odor-causing substances, solvents, aromatic compounds. |

| 3 | Satisfactory | Substances are adsorbed well. 1 lb of carbon adsorbs ~10-25% of its own weight. | Various organic chemicals. |

| 2 | Moderate | Substances are not highly adsorbed but may be acceptable under specific conditions. | Certain low molecular weight compounds. |

| 1 | Poor | Substances are not readily adsorbed. | Highly soluble or very volatile compounds. |

Source: Adapted from general activated carbon capacity indices. hakkousa.com

Environmental Impact of Dioxolanes as Agrochemical Adjuvants

Dioxolanes, including compounds structurally similar to this compound, have been proposed as adjuvants in herbicide formulations. nih.govnih.gov Adjuvants are added to pesticide mixtures to enhance the effectiveness of the active ingredient, which can lead to a reduction in the total amount of herbicide needed. michberk.com This reduction in pesticide use is a key component of more sustainable agricultural practices, as it lowers the potential for environmental contamination. michberk.com

Studies on low-molecular-weight dioxolanes as adjuvants for glyphosate-based herbicides indicate they can significantly improve the herbicide's efficacy. nih.gov A significant environmental benefit highlighted in this context is their reported tendency to degrade rapidly into carbon dioxide and water, which suggests a low risk of long-term environmental accumulation. nih.govresearchgate.net However, it is also important to consider the broader context that many adjuvant ingredients are often classified as "inert" and may not undergo rigorous environmental risk assessment, a point of growing concern for substances like organosiloxane-based adjuvants. sciopen.com The potential for dioxolanes to serve as effective and environmentally benign adjuvants presents a promising area for reducing the chemical load in agriculture. nih.gov

Toxicological Research and Risk Assessment Principles

General Principles of Toxicology Applicable to Dioxolanes

Toxicology is the study of the adverse effects of chemical substances on living organisms. squarespace.comuomustansiriyah.edu.iq General principles of toxicology are foundational to understanding the potential hazards of any chemical, including the class of dioxolanes. A core concept is the dose-response relationship, which dictates that the magnitude of a toxic effect is typically a function of the exposure dose. uomustansiriyah.edu.iqhhs.gov Factors influencing toxicity include the route of exposure (inhalation, dermal, oral), duration and frequency of exposure, and the physicochemical properties of the substance. hhs.gov

Table 1: Acute Toxicity Data for Select Dioxolane Compounds

| Compound | Route of Exposure | Species | Test | Result | Citation |

|---|---|---|---|---|---|

| 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol | Oral | Rat | LD50 | >7,000 mg/kg | federalregister.gov |

| 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol | Dermal | Rat | LD50 | >2,000 mg/kg | federalregister.gov |

| 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol | Inhalation | Rat | LC50 | >5.11 mg/L | federalregister.gov |

| Dioxolane 416 | Inhalation | Rat | Approximate Lethal Concentration | 1,700 ppm | nih.gov |

| Dioxolane 418 | Inhalation | Rat | Approximate Lethal Concentration | 1,300 ppm | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Mechanistic Studies of Toxic Response

Mechanistic toxicology aims to elucidate the biochemical and molecular processes by which a chemical substance exerts its toxic effects. squarespace.com For the dioxolane class of compounds, understanding their metabolism is key to assessing their toxic response. Generally, ethers like dioxolanes can be metabolized through various enzymatic pathways in the liver. nih.gov The breaking of the carbon-oxygen bond is a typical reaction, which can lead to the formation of various metabolites. noaa.gov

Predictive Toxicology and Computational Models in Hazard Assessment

Predictive toxicology utilizes computational models to estimate the potential toxicity of chemicals, reducing the need for extensive and costly animal testing. ijbsac.orgthebts.org These in silico approaches are a cornerstone of modern hazard assessment. thebts.org Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, establishing a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.netijbsac.orgsemanticscholar.org

For dioxolanes, computational tools can be used to predict properties such as mutagenicity and carcinogenicity. rsc.org Various open-source software packages and databases are available to perform these predictions. rsc.orgnih.gov These models work by comparing the structural features of the new chemical to a database of compounds with known toxicological profiles. thebts.org The fundamental premise is that structurally similar molecules are likely to have similar biological effects. thebts.org For a compound like 2-Isobutyl-4-methyl-1,3-dioxolane, QSAR models could be used to predict its potential for various toxic endpoints by comparing it to other known dioxolanes and acetals. The Organisation for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes. ijbsac.orgnih.gov

Table 2: Examples of Computational Toxicology Models

| Model Type | Application in Hazard Assessment | Key Principle | Citation |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts toxicity (e.g., mutagenicity, carcinogenicity) based on chemical structure. | Relates chemical structure features to biological activity. | researchgate.netijbsac.orgnih.gov |

| Read-Across | Estimates the toxicity of a substance by using data from a structurally similar chemical. | Similar molecules are presumed to have similar effects. | thebts.org |

| Physiologically Based Kinetic (PBK) Models | Estimates internal concentrations and target organ doses of a chemical. | Simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. | mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

Risk Assessment Frameworks for Novel Organic Compounds (Hazard Identification, Dose-Response Assessment)

Chemical risk assessment is a systematic process to evaluate the potential for adverse health effects from exposure to a chemical agent. basicmedicalkey.com It is a multi-step framework that is essential for managing novel organic compounds like this compound. nj.govrsc.org The framework generally consists of four key steps:

Hazard Identification : This step involves identifying the types of adverse health effects a substance can cause. itrcweb.org It relies on a weight-of-evidence analysis of toxicological data from various sources, including animal studies, in vitro tests, and computational models. epa.gov For dioxolanes, hazards can range from irritation to potential systemic effects, depending on the specific compound. nih.govnj.gov

Dose-Response Assessment : This step quantifies the relationship between the dose of a chemical and the incidence or severity of an adverse effect in a population. uomustansiriyah.edu.iqhhs.govitrcweb.org For carcinogenic effects, this may involve linear extrapolation to estimate risk at low doses. epa.govnih.gov For non-carcinogenic effects, a No-Observed-Adverse-Effect-Level (NOAEL) or a Lowest-Observed-Adverse-Effect-Level (LOAEL) is often identified from toxicological studies. federalregister.gov

Exposure Assessment : This involves determining the magnitude, frequency, and duration of human exposure to the chemical from various sources and routes. itrcweb.org For a flavoring agent like this compound, this would involve assessing dietary intake. nih.gov

Risk Characterization : The final step integrates the information from the previous three steps to estimate the probability and severity of adverse health effects in a specific population under defined exposure conditions. itrcweb.orgnih.gov This provides the scientific basis for risk management decisions.

For a related compound, 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol, the U.S. Environmental Protection Agency (EPA) conducted a qualitative risk assessment and concluded that there were no toxicological endpoints of concern for the U.S. population, as no signs of systemic toxicity were observed up to high dose levels. federalregister.gov

Ecological Toxicology and Cross-Species Perspectives

Ecological toxicology is the study of the effects of toxic substances on organisms and ecosystems. squarespace.com Assessing the potential environmental impact of a chemical like this compound is a critical component of a comprehensive risk assessment. This involves evaluating its fate in the environment (e.g., biodegradability, potential for bioaccumulation) and its toxicity to a range of representative aquatic and terrestrial species. researchgate.net

The properties of a chemical, such as its water solubility and octanol-water partition coefficient (Kow), can help predict its environmental distribution. researchgate.net For many dioxolane compounds, their miscibility with water suggests they are unlikely to bioaccumulate significantly in organisms. wikipedia.orgresearchgate.net Ecotoxicological testing typically involves determining the concentration of a substance that is lethal to 50% of a test population (LC50) of organisms like fish or daphnia over a specified period. researchgate.net

Cross-species comparisons are important, as toxicity can vary significantly between different organisms due to differences in metabolism and physiology. uomustansiriyah.edu.iq For example, a compound may show little or no effect in rats at high doses but be toxic to other species at lower doses. uomustansiriyah.edu.iq While specific ecotoxicological data for this compound is limited, studies on similar short-chain glycol-derived compounds have often shown a low degree of ecotoxicological hazard. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of greener and more efficient methods for synthesizing dioxolanes is a significant area of future research. A key focus is the development of novel catalytic systems that can facilitate the continuous production of compounds like 2-methyl-2-isobutyl-4-hydroxymethyl-1,3-dioxolane. google.com One promising approach involves the use of solid acid catalysts, such as activated carbon-immobilized sulfuric acid, in fixed-bed reactors. google.com This method allows for a continuous condensation reaction at temperatures between 90-115°C, with the simultaneous removal of water via azeotropic distillation. google.com Such systems aim to improve production efficiency, reduce production costs, and minimize solid waste and wastewater discharge, highlighting a move towards more environmentally friendly industrial applications. google.com

Exploration of New Dioxolane Derivatives with Enhanced Properties

Researchers are actively synthesizing and evaluating new dioxolane derivatives to discover compounds with enhanced or novel properties for a wide range of applications. These efforts span from materials science to pharmaceuticals. For instance, the synthesis of dioxolane-functionalized hexacenes and heptacenes is being explored for their potential in organic electronics, aiming to improve stability and solubility while achieving emission in the near-infrared spectrum. acs.org In the medical field, new 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives are being investigated as potential modulators to overcome multidrug resistance in cancer chemotherapy. nih.gov Furthermore, the discovery of naturally occurring seco-bisabolane skeletons featuring a rare dioxolane ring group from marine fungi opens up new avenues for identifying bioactive compounds. mdpi.com

Advanced Mechanistic Understanding through Computational and Experimental Synergy

A deeper understanding of the reaction mechanisms involved in the synthesis and application of dioxolanes is being sought through a combination of computational and experimental studies. This synergistic approach is crucial for optimizing existing processes and designing new ones. For example, detailed kinetic models are being developed to predict the oxidation of 1,3-dioxolane, which is essential for its application as a biofuel. acs.org These models are validated against experimental data from various sources, including shock tubes, rapid compression machines, and jet-stirred reactors. acs.orgresearchgate.net Computational studies are also employed to investigate the pyrolysis of dioxolane isomers and the thermodynamics of their formation, providing valuable insights into their stability and reaction pathways. acs.org This combined approach allows for a more accurate prediction of the behavior of dioxolanes under different conditions.

Innovation in Bioderived Fuel Applications and Combustion Optimization

Dioxolane derivatives, including 2-isobutyl-4-methyl-1,3-dioxolane, are being investigated as potential bioderived fuels and fuel additives. researchgate.netrwth-aachen.de Research in this area focuses on understanding their combustion chemistry to optimize performance and minimize harmful emissions. researchgate.netrwth-aachen.de Studies involve measuring ignition delay times, laminar flame speeds, and speciation in various combustion environments. acs.orgresearchgate.net Kinetic models are developed to simulate the oxidation process and identify key reaction pathways. acs.org The goal is to create a comprehensive understanding of how the structure of dioxolane derivatives influences their combustion properties, which can guide the development of next-generation biofuels with improved efficiency and reduced environmental impact. researchgate.net The optimization of fuel composition, potentially through blending with other fuels like hydrogen, is another area of active research to enhance combustion efficiency. researchgate.net

Expanding Applications in Pharmaceutical and Material Sciences

The unique structure of the dioxolane ring makes it a valuable component in the development of new pharmaceuticals and materials. In medicinal chemistry, dioxolane derivatives are being synthesized and evaluated for a variety of therapeutic activities. This includes their potential as hypolipidemic agents and as modulators of multidrug resistance in cancer. nih.govnih.gov The antifungal drug Itraconazole, which contains a dioxolane ring, serves as a scaffold for designing new derivatives with potentially improved efficacy. acs.org In material science, the polymerization of dioxolane derivatives is being explored to create novel polymers with specific properties. rsc.org For example, the in-situ polymerization of 1,3-dioxolane is being investigated for creating stable interfaces in lithium metal batteries. rsc.orgrsc.org

Comprehensive Environmental and Health Impact Assessments for Dioxolane Derivatives

As the production and use of dioxolane derivatives increase, a thorough assessment of their environmental fate and potential health impacts is crucial. Research is needed to understand the biodegradability and potential toxicity of these compounds. While some dioxolanes are considered to have low toxicity, comprehensive studies are required for newer derivatives. silverfernchemical.com The New Jersey Department of Health has noted that while Dioxolane has not been tested for its carcinogenicity in animals, there is limited evidence suggesting it may have reproductive effects in animals and could potentially damage the nervous system and kidneys upon exposure. nj.gov Further research is necessary to establish a complete safety profile for various dioxolane compounds to ensure their responsible use.

Advancements in Separation Technologies for Dioxolane Mixtures

Efficient separation of dioxolanes from reaction mixtures and aqueous solutions is critical for their industrial application. The formation of azeotropes with water complicates purification by simple distillation. google.com Therefore, research is focused on developing advanced separation technologies. Extractive distillation using agents like ethylene (B1197577) glycol is one method being explored to break the azeotrope and achieve a higher purity of 1,3-dioxolane. google.com Another innovative approach involves using Good's buffer ionic liquids or other auxiliary agents to induce liquid-liquid phase splitting, allowing for the effective separation of dioxolanes from aqueous solutions. daneshyari.comresearchgate.net These methods offer the potential for more efficient, environmentally friendly, and biocompatible separation processes. researchgate.net

Q & A

Q. What synthetic routes are effective for producing 2-Isobutyl-4-methyl-1,3-dioxolane with high purity?

A common approach involves acid-catalyzed cyclization of diols with carbonyl compounds under anhydrous conditions. For example, reacting 1,2-diols with ketones or aldehydes in the presence of a catalyst (e.g., NEt₃) and solvents like dichloromethane. Optimization of reaction time, temperature, and stoichiometry is critical. Post-synthesis, purification via column chromatography or crystallization ensures high purity. Characterization by ¹H/¹³C NMR and mass spectrometry validates structural integrity (see Table 1 for a synthesis protocol template) .

Q. Table 1: Example Synthesis Protocol

| Parameter | Conditions |

|---|---|

| Reactants | Diol + Isobutyl aldehyde |

| Catalyst | NEt₃ (0.5–1.0 eq) |

| Solvent | Dichloromethane |

| Reaction Time | 3–6 hours at 25°C |

| Purification | Column chromatography or crystallization |

| Yield | 85–99% (typical for dioxolanes) |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm the dioxolane ring structure and substituents. For example, methyl groups typically appear at δ 1.2–1.5 ppm (¹H) and 20–25 ppm (¹³C), while the dioxolane oxygenated carbons resonate at 90–110 ppm (¹³C) .

- IR Spectroscopy : Look for C-O-C stretching vibrations at 1050–1150 cm⁻¹ and C-H stretches for alkyl groups .

- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), with careful attention to isotopic patterns for halogenated analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for non-polar solvents .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

Factorial design allows systematic testing of variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Variables : Temperature (25°C vs. 40°C), catalyst concentration (0.5 eq vs. 1.0 eq).

- Response Metrics : Yield, purity (HPLC), reaction time.

- Analysis : Use ANOVA to identify significant factors and interactions. This method reduces trial-and-error experimentation and highlights synergistic effects .

Q. Table 2: Factorial Design Example

| Run | Temperature (°C) | Catalyst (eq) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 0.5 | 78 |

| 2 | 40 | 0.5 | 85 |

| 3 | 25 | 1.0 | 92 |

| 4 | 40 | 1.0 | 88 |

Q. What role do computational reaction path searches play in understanding the reaction mechanisms of this compound?

Quantum chemical calculations (e.g., DFT) can map energy profiles for cyclization steps, identifying transition states and intermediates. For instance:

- Reaction Path Analysis : Calculate activation energies for ring-closure steps to determine rate-limiting stages.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and optimize dielectric environments .

- Machine Learning : Train models on existing dioxolane synthesis data to predict optimal conditions for novel analogs .